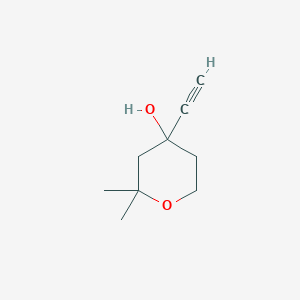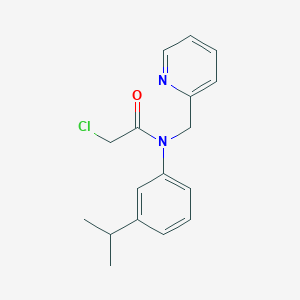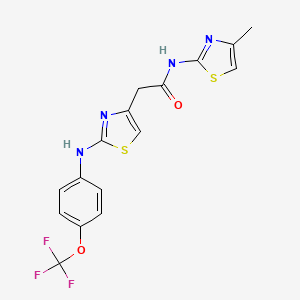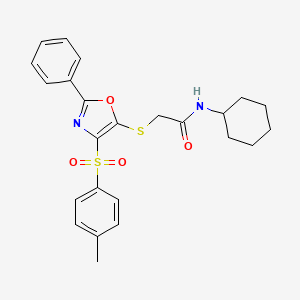
6-Bromo-4-fluoro-1,3-benzoxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-4-fluoro-1,3-benzoxazole is a chemical compound with the CAS Number: 1935181-98-8 . It has a molecular weight of 216.01 . The IUPAC name for this compound is 6-bromo-4-fluorobenzo[d]oxazole . It is a solid at ambient temperature .
Synthesis Analysis
The synthesis of benzoxazoles and benzothiazoles can be achieved from o-amino(thio)phenols and aldehydes using samarium triflate as a reusable acid catalyst under mild reaction conditions in an aqueous medium . A sequential one-pot procedure for the synthesis of either 2-(hetero)aryl or 2-styryl benzoxazoles from aryl and vinyl bromides involves an initial aminocarbonylation with 2-aminophenols as nucleophiles followed by an acid-mediated ring closure to generate the heterocycle .Molecular Structure Analysis
The InChI code for 6-Bromo-4-fluoro-1,3-benzoxazole is 1S/C7H3BrFNO/c8-4-1-5(9)7-6(2-4)11-3-10-7/h1-3H . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
6-Bromo-4-fluoro-1,3-benzoxazole is a solid at ambient temperature . It has a molecular weight of 216.01 .科学的研究の応用
Fluorescent Probe Sensing for Metal Cations
6-Bromo-4-fluoro-1,3-benzoxazole derivatives are applicable in the development of fluorescent probes for sensing metal cations. A study by Tanaka et al. (2001) illustrates the synthesis of benzoxazole derivatives that can sense magnesium and zinc cations. These compounds exhibit large fluorescence enhancement under basic conditions, attributed to the high acidity of the fluorophenol moiety, demonstrating their utility in detecting changes in pH and selective metal cation sensing (Tanaka et al., 2001).
Corrosion Inhibition
Another application of bromo-fluoro-benzoxazole compounds is in corrosion inhibition. Chaitra et al. (2015) investigated triazole Schiff bases, including a compound structurally similar to 6-Bromo-4-fluoro-1,3-benzoxazole, for their efficiency in inhibiting corrosion on mild steel in acidic media. The study found that these compounds exhibit excellent inhibition efficiency, which increases with concentration and provides valuable insights into the development of new corrosion inhibitors (Chaitra et al., 2015).
Anti-inflammatory and Cytotoxic Agents
In the realm of biomedical research, benzoxazole derivatives, including those with halogen substitutions like 6-Bromo-4-fluoro-1,3-benzoxazole, have been synthesized and evaluated for their potential anti-inflammatory and cytotoxic activities. Thakral et al. (2022) synthesized halogenatedphenyl benzoxazole-5-carboxylic acids and found significant anti-inflammatory activity and cytotoxicity against certain cell lines, highlighting the potential of these compounds in drug development (Thakral et al., 2022).
Antimicrobial and Antioxidant Activities
Furthermore, benzoxazole compounds have been explored for their antimicrobial and antioxidant properties. Rezki and Aouad (2017) conducted a study on benzothiazole and fluorinated-1,2,4-triazole conjugates, demonstrating their efficacy as antimicrobial agents against pathogenic bacterial and fungal strains. This research indicates the potential of benzoxazole derivatives in creating new antimicrobial and antioxidant therapies (Rezki & Aouad, 2017).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P271) and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
作用機序
Target of Action
Benzoxazole derivatives have been found to exhibit a wide range of pharmacological activities such as antibacterial, antifungal, and anticancer .
Mode of Action
Benzoxazole derivatives have been reported to interact with various cellular targets and metabolic pathways . The presence of electron-withdrawing groups has been found to improve the antimicrobial activity of these compounds .
Biochemical Pathways
Benzoxazole derivatives have been found to target a wide range of metabolic pathways and cellular processes in cancer pathology .
Pharmacokinetics
The compound’s molecular weight is 21601 , which could potentially influence its bioavailability.
Result of Action
Benzoxazole derivatives have been found to possess potent anticancer activity .
Action Environment
It is generally recommended to store the compound at ambient temperature .
特性
IUPAC Name |
6-bromo-4-fluoro-1,3-benzoxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrFNO/c8-4-1-5(9)7-6(2-4)11-3-10-7/h1-3H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMDPNXKKBGQNLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1OC=N2)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-methyl 2-(6-bromo-2-((5-nitrothiophene-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2963760.png)
![1,1-Dimethyl-3-[1-(2,2,2-trifluoroacetyl)piperidin-4-yl]urea](/img/structure/B2963761.png)
![2-morpholino-N-phenethyl-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxamide](/img/structure/B2963762.png)
![5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B2963763.png)
![(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(2,3-dimethoxyphenyl)methanone](/img/structure/B2963764.png)


![ethyl 2-[[2-[[5-[[(2-chloro-6-fluorobenzoyl)amino]methyl]-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2963771.png)



![4-tert-butyl-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2963778.png)
![N-[(5-ethylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2963781.png)
